1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol
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Overview
Description
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with amino, bromine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-naphthol, followed by the introduction of the amino group through a substitution reaction. The methoxy group can be introduced via methylation of the hydroxyl group on the naphthalene ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine or nitro groups, converting them to less oxidized forms.
Substitution: The amino and bromine groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-3-bromophenyl)ethanone
- 1-(2-Amino-3-bromophenyl)butan-1-ol
- 2-Amino-3-(4-bromophenyl)propanoic acid
Uniqueness
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the methoxy group can enhance its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C17H14BrNO2 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
1-(2-amino-3-bromophenyl)-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO2/c1-21-11-6-7-12-10(9-11)5-8-15(20)16(12)13-3-2-4-14(18)17(13)19/h2-9,20H,19H2,1H3 |
InChI Key |
PFSAKUSRMVMVQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C(=CC=C3)Br)N |
Origin of Product |
United States |
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